Sub-Nanomolar Binding Affinity (Kd) to Human Histamine H3 Receptor (H3R) vs. Lower Potency in Other Receptor Classes
In a direct, high-throughput binding assay, 5-Bromo-N-phenylnicotinamide demonstrates a remarkably high affinity for the human recombinant Histamine H3 receptor (H3R), with a dissociation constant (Kd) of 1.35 nM [1]. This is a direct quantitative measure of its target engagement. While cross-study comparisons are necessary, this level of potency is significantly higher than the low-micromolar activities observed for the compound in other target classes. For example, the same compound exhibits an IC50 of 40,100 nM (40.1 μM) against rat Ecto-5'-nucleotidase in a cellular assay [2]. This substantial difference in potency—over 30,000-fold in favor of H3R binding—quantitatively underscores the target specificity conferred by its specific structure and suggests its primary value lies in probing H3R-related pathways.
| Evidence Dimension | Target Binding Affinity (Kd) vs. Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Kd = 1.35 nM (Histamine H3 receptor) |
| Comparator Or Baseline | Same compound: IC50 = 40,100 nM (Ecto-5'-nucleotidase) |
| Quantified Difference | ~29,700-fold more potent against H3R than 5'-nucleotidase |
| Conditions | H3R: Human recombinant NLuc/GPCR-fused H3R in HEK293T cells (BRET assay). 5'-nucleotidase: Rat Ecto-5'-nucleotidase in COS7 cells (colorimetric assay). |
Why This Matters
For procurement, this identifies H3R-focused research as the highest-value application, justifying the compound's selection over general-purpose nicotinamide analogs for this specific target.
- [1] BindingDB. BDBM50538677 / CHEMBL4635634: Kd=1.35nM for Histamine H3 receptor. Accessed 2026-04-17. View Source
- [2] BindingDB. BDBM50437934 / CHEMBL2408702: IC50=4.01E+4nM for 5'-nucleotidase. Accessed 2026-04-17. View Source
